Ethyl 2-((4-bromophenyl)imino)acetate
Overview
Description
Ethyl 2-((4-bromophenyl)imino)acetate is an organic compound that belongs to the class of imino esters This compound is characterized by the presence of an ethyl ester group and a 4-bromophenyl imino group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((4-bromophenyl)imino)acetate can be synthesized through a condensation reaction between ethyl acetate and 4-bromoaniline in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-bromophenyl)imino)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl imino acetates.
Reduction: Ethyl 2-((4-bromophenyl)amino)acetate.
Hydrolysis: 2-((4-bromophenyl)imino)acetic acid.
Scientific Research Applications
Ethyl 2-((4-bromophenyl)imino)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study the interactions of imino esters with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-((4-bromophenyl)imino)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release an active pharmacophore. The molecular targets and pathways involved can include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-chlorophenyl)imino)acetate
- Ethyl 2-((4-fluorophenyl)imino)acetate
- Ethyl 2-((4-methylphenyl)imino)acetate
Uniqueness
Ethyl 2-((4-bromophenyl)imino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)iminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVKRRMSLOIGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648620 | |
Record name | Ethyl (2E)-[(4-bromophenyl)imino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915712-34-4 | |
Record name | Ethyl (2E)-[(4-bromophenyl)imino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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